2-(2,4-dichlorophenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide
Description
2-(2,4-dichlorophenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide is an organic compound that belongs to the class of thiadiazoles. This compound is characterized by the presence of a 1,3,4-thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound also contains a 2,4-dichlorophenyl group and an acetamide group. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3OS/c11-7-2-1-6(8(12)4-7)3-9(16)14-10-15-13-5-17-10/h1-2,4-5H,3H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVZHTFNMOUCCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC(=O)NC2=NN=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 2,4-dichlorophenylacetic acid with thiosemicarbazide. The reaction is carried out under acidic conditions, leading to the formation of the thiadiazole ring. The general reaction scheme is as follows:
Step 1: 2,4-dichlorophenylacetic acid is reacted with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Step 2: The reaction mixture is heated to promote cyclization, resulting in the formation of the 1,3,4-thiadiazole ring.
Step 3: The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-(2,4-dichlorophenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(2,4-dichlorophenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: It has potential applications in the treatment of various diseases due to its biological activity. Research is ongoing to explore its use in cancer therapy and as an anti-inflammatory agent.
Industry: The compound is used in the production of agrochemicals and as an intermediate in the synthesis of other pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Pathways Involved: The compound can modulate signaling pathways related to inflammation and cell proliferation. This modulation can result in anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- **2-(2,4-dichlorophenyl)-N-(1,3,4-thiadiazol-2-yl)ethanamine
- **2-(2,4-dichlorophenyl)-N-(1,3,4-thiadiazol-2-yl)ethanol
- **2-(2,4-dichlorophenyl)-N-(1,3,4-thiadiazol-2-yl)ethanone
Uniqueness
2-(2,4-dichlorophenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiadiazole ring and dichlorophenyl group contribute to its stability and reactivity, making it a valuable compound in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
